
4-Methylhex-1-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhex-1-yn-3-one is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H10O, and it is known for its unique structural properties, which include a triple bond at the first carbon and a ketone group at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylhex-1-yn-3-one can be synthesized through several methods. One common approach involves the alkylation of propargyl alcohol with methyl iodide, followed by oxidation to introduce the ketone functionality. Another method includes the use of palladium-catalyzed coupling reactions, which are efficient and provide high yields.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts such as palladium or copper to facilitate the coupling reactions, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylhex-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or ketone group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or ketones.
Applications De Recherche Scientifique
4-Methylhex-1-yn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylhex-1-yn-3-one involves its reactivity with various molecular targets. The triple bond and ketone group make it a versatile compound that can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing structures, making it valuable in synthetic chemistry.
Comparaison Avec Des Composés Similaires
3-Hexyn-2-one: Similar structure but with the triple bond at the second carbon.
4-Methylhex-2-yn-1-ol: Contains a hydroxyl group instead of a ketone.
2-Methyl-3-butyn-2-ol: A smaller alkyne with a hydroxyl group.
Uniqueness: 4-Methylhex-1-yn-3-one is unique due to its specific placement of the triple bond and ketone group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications.
Propriétés
Numéro CAS |
72839-10-2 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
4-methylhex-1-yn-3-one |
InChI |
InChI=1S/C7H10O/c1-4-6(3)7(8)5-2/h2,6H,4H2,1,3H3 |
Clé InChI |
NRJZFWOUJJREBG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)



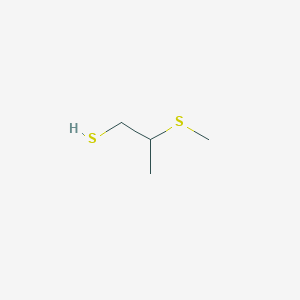
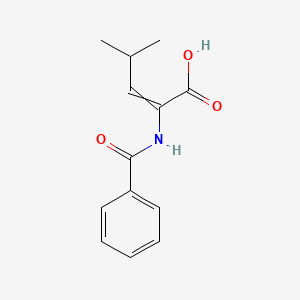
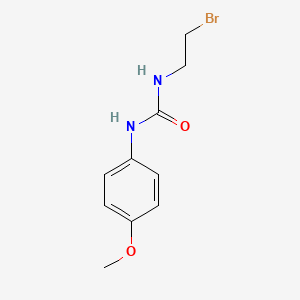
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)

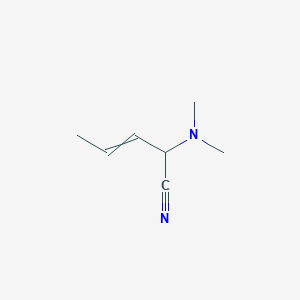
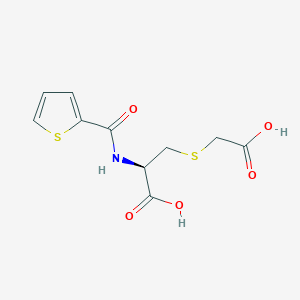

![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)

